3-(Ethylsulfanyl)cyclohexan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylsulfanylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-2-10-8-5-3-4-7(9)6-8/h7-8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKGEDJHMODUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Approaches to Substituted Cyclohexan-1-amines
The formation of the cyclohexylamine (B46788) skeleton is a critical first step. The relative positioning of the amino group and the ethylsulfanyl substituent at the 1- and 3-positions, respectively, necessitates careful consideration of stereoselectivity.
Reductive Amination Strategies for Cyclohexylamines
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. libretexts.org In the context of 3-(Ethylsulfanyl)cyclohexan-1-amine, this would involve the reaction of a 3-(ethylsulfanyl)cyclohexan-1-one with an amine source, followed by reduction of the intermediate imine or enamine.
The process typically involves two steps: the initial formation of an iminium ion from the ketone and an amine, followed by its reduction. libretexts.orgmasterorganicchemistry.com A key advantage is the ability to perform this as a one-pot reaction. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the starting ketone. masterorganicchemistry.comnih.govyoutube.com
For instance, the reductive amination of cyclohexanone (B45756) with benzylamine (B48309) has been studied using various gold catalysts, with Au/TiO₂ and Au/CeO₂/TiO₂ showing good yields under hydrogen pressure. researchgate.net The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to an imine before being hydrogenated. nih.gov This general approach is applicable to a wide range of ketones and amines, including weakly basic and non-basic amines. nih.gov
Table 1: Selected Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), mild acid | Selective for iminiums over ketones. masterorganicchemistry.comnih.gov |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild, high yields, fewer side products, tolerates acid-sensitive groups. nih.gov |
| Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Au) | Metal catalyst, H₂ pressure | Can be highly efficient. researchgate.netnih.gov |
| Borane-Pyridine Complex | - | Alternative boron-based reagent. nih.gov |
Stereoselective Synthesis of Functionalized Cyclohexylamine Derivatives
Achieving the desired stereochemistry in this compound, which has two stereocenters, requires stereoselective synthetic methods. Recent advances have provided several powerful strategies.
One notable method involves a visible-light-enabled [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinyl ketones, catalyzed by photoredox systems. rsc.orgthieme-connect.com This approach yields highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. rsc.org The reaction proceeds under mild conditions and demonstrates good functional group compatibility. The use of a chiral phosphoric acid can induce moderate to good enantioselectivity. rsc.orgthieme-connect.com
Biocatalysis offers another powerful route. For example, prochiral bicyclic diketones can be converted into single diastereomers of 3-substituted cyclohexylamine derivatives through a three-step biocatalytic sequence involving a C-C hydrolase, a lipase, and an ω-transaminase. researchgate.net This method allows for the selective formation of either cis or trans diastereomers in high optical purity by choosing the appropriate transaminase enzyme. researchgate.net Similarly, biocatalytic transamination using enzymes like TtArAT can achieve dynamic kinetic resolution of β-branched ketones to produce α-amino acids with high diastereo- and enantioselectivity. nih.gov
Other approaches include the ring-opening of 2-azabicyclo-[2.2.2] structures to create multifunctionalized chiral cyclohexylamines rsc.org and the diastereoselective synthesis of aminocyclooctanetriols, which demonstrates principles applicable to cyclohexane (B81311) systems, such as using cyclic sulfates as precursors for amine introduction. nih.gov
Introduction of the Ethylsulfanyl Moiety
The incorporation of the sulfur-containing side chain is the second key synthetic challenge. This can be achieved through various thioetherification reactions.
Thioether Formation via Nucleophilic Substitution
A classic and straightforward method for forming thioethers is the nucleophilic substitution (Sₙ2) reaction between a thiol(ate) and an alkyl halide or sulfonate. libretexts.org In this context, ethanethiolate (CH₃CH₂S⁻) would act as the nucleophile, attacking a cyclohexyl ring bearing a suitable leaving group (e.g., bromide, tosylate) at the C-3 position. Thiolates are excellent nucleophiles, often more so than their oxygen counterparts, leading to efficient substitution. libretexts.orgyoutube.com
A related and highly efficient method is the thiol-ene reaction , which involves the addition of a thiol across a double bond. wikipedia.org This reaction, often initiated by radicals, proceeds with anti-Markovnikov regioselectivity, making it ideal for introducing a sulfur atom at a specific position. wikipedia.org For the synthesis of the target compound, this would involve reacting a cyclohexene (B86901) derivative with ethanethiol. The thiol-ene reaction is considered a "click" chemistry process due to its high efficiency, selectivity, and mild reaction conditions. wikipedia.orgnih.govnih.gov It has been successfully used for intramolecular cyclizations to form sulfur-containing heterocycles and for modifying peptides. nih.govmdpi.comfrontiersin.org
Organocatalytic Synthesis of Thioethers
Organocatalysis has emerged as a powerful tool for metal-free bond formation. The asymmetric Michael addition of thiols to α,β-unsaturated carbonyl compounds is a prominent example. For instance, the addition of aromatic thiols to 2-cyclohexenone can be achieved using cyclodextrin (B1172386) complexes, yielding chiral 3-thiocyclohexanones. scispace.com More advanced methods use chiral primary amine catalysts, such as those derived from cinchona alkaloids, to promote the highly enantioselective and diastereoselective vinylogous Michael addition of cyclic enones to electrophiles. nih.gov Bifunctional organocatalysts, like pyrrolidine-thiourea, have also been shown to be highly effective for the Michael addition of cyclohexanone to nitroolefins. mdpi.com
Recently, a novel photochemical organocatalytic protocol has been developed for thioether synthesis that avoids the use of odorous thiols. sigmaaldrich.comacs.orgnih.govscimarina.org In this method, tetramethylthiourea (B1220291) serves as a sulfur source, intercepting photochemically generated radicals from precursors like aryl chlorides. sigmaaldrich.comacs.orgscimarina.org This radical-based, thiol-free approach represents a significant advancement in thioether synthesis. researchgate.net
Decarbonylative Thioetherification Reactions
A modern and versatile method for C–S bond formation is the transition-metal-catalyzed decarbonylative coupling of thioesters. nih.govacs.org This reaction transforms a thioester into a thioether by extruding carbon monoxide, effectively using carboxylic acids as readily available starting materials. rsc.orgrsc.org Both palladium and nickel catalysts have been developed for this purpose. nih.govacs.org
Nickel catalysis, in particular, has proven to be highly effective and general. rsc.orgrsc.org User-friendly, air- and moisture-stable nickel(II) precatalysts can promote the reaction with broad functional group tolerance. rsc.orgrsc.org The proposed mechanism involves the oxidative addition of the thioester's C–S bond to a Ni(0) center, followed by decarbonylation and reductive elimination to yield the thioether product. nih.gov This methodology has been applied to the synthesis of various aryl-alkyl and diaryl thioethers and has been noted for its high selectivity and efficiency. nih.govrsc.orgkaust.edu.saorganic-chemistry.org
Table 2: Comparison of Catalytic Systems for Decarbonylative Thioetherification
| Catalytic System | Substrate | Key Features |
|---|---|---|
| Pd(0)/PAd₂Bn | Aryl Thioesters | Effective for diaryl and aryl-alkyl thioethers. nih.govacs.org |
| Ni(cod)₂/PCy₃ | Aryl Thioesters | Often provides higher yields, especially with sterically hindered substrates. nih.govacs.org |
| NiCl₂(dppp) | α-Amino Acid Thioesters | Provides α-aminosulfides with excellent chemoselectivity. organic-chemistry.org |
| PdCl₂/PPh₃ | 2-Pyridyl Thioesters | Effective for intramolecular reactions. researchgate.net |
Synthetic Routes for Thiazoline (B8809763) and Thiazine (B8601807) Multi-thioether Derivatives
The synthesis of thiazoline and thiazine multi-thioether derivatives offers valuable insights into the formation of carbon-sulfur bonds, a key feature of this compound. A series of novel multi-thioether derivatives have been synthesized by combining thiazoline and thiazine with dibromides. uky.edubeilstein-journals.org These reactions typically involve the activation of a thiazolidine-2-thione or 1,3-thiazinane-2-thione (B1272399) with a base, such as solid potassium hydroxide, followed by reaction with various dibromides. uky.edu This methodology, while focused on heterocyclic systems, demonstrates a robust approach to creating multiple thioether linkages within a single molecule.
The general synthetic scheme for these compounds can be represented as follows:
While not directly yielding a cyclohexylamine, the principles of nucleophilic substitution by a sulfur-containing species are fundamental and applicable to the synthesis of the target compound.
One-Pot Synthesis Approaches for Sulfur-Containing Heterocycles
Furthermore, a modular cascade protocol has been developed for the synthesis of thiazoline and thiazole (B1198619) derivatives from inexpensive and readily available substrates under mild reaction conditions. uni-goettingen.denih.gov This approach often results in pure products without the need for extensive work-up and column purification. uni-goettingen.denih.gov Such methodologies, which combine multiple reaction steps in a single pot, could be adapted for the efficient construction of the 3-(ethylsulfanyl)cyclohexane backbone.
Advanced Synthetic Strategies for this compound and Analogues
Modern synthetic chemistry offers powerful tools for the construction of complex aliphatic rings with precise control over stereochemistry and functional group placement. These advanced strategies are particularly pertinent to the synthesis of this compound and its analogues.
Multicomponent Reactions in Aminocyclohexane Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a cornerstone of modern synthetic efficiency. nih.gov These reactions are particularly valuable for creating libraries of structurally diverse molecules for drug discovery. nih.gov
While a specific MCR for this compound is not documented, the synthesis of substituted aminocyclohexanes can be envisioned through such pathways. For instance, the Ugi multicomponent reaction has been successfully employed in the synthesis of derivatives of all-cis-2,3,5,6-tetrafluorocyclohexane aldehydes, demonstrating the feasibility of constructing complex cyclohexylamine scaffolds. A nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides provides a practical and modular protocol for building structurally complex and functionally diverse allylic amines. rsc.org This highlights the potential for developing a novel MCR to assemble the this compound core.
A plausible, though currently hypothetical, multicomponent approach could involve the reaction of a cyclohexene derivative, a source of the ethylthio group, and an amine precursor in a single pot.
Biocatalytic Approaches to Chiral Aminocyclohexanes
The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic methods for the synthesis of chiral molecules. nih.govresearchgate.net Enzymes, with their inherent stereoselectivity, offer a green and efficient alternative to traditional chemical methods. The asymmetric synthesis of chiral amines from ketones using transaminases has been successfully applied in the large-scale manufacture of pharmaceuticals like sitagliptin. nih.gov
For the synthesis of chiral aminocyclohexanes, biocatalytic reductive amination of ketones is a promising strategy. researchgate.net Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of aliphatic and alicyclic ketones. researchgate.net This technology could be applied to a 3-(ethylsulfanyl)cyclohexanone precursor to yield enantiomerically enriched cis- or trans-3-(Ethylsulfanyl)cyclohexan-1-amine. The stereochemical outcome would be dependent on the specific enzyme and reaction conditions employed.
Artificial cascade biocatalysis, combining multiple enzymatic steps in one pot, can be used to produce all four stereoisomers of 2-aminocyclohexanol (B3021766) with high yields and excellent stereoselectivity. researchgate.net This demonstrates the power of biocatalysis in creating complex, stereodefined cyclic amines.
| Enzyme Class | Reaction Type | Application to Chiral Aminocyclohexane Synthesis | Key Advantages |
| Transaminases (TAs) | Asymmetric reductive amination of ketones | Conversion of a 3-(ethylsulfanyl)cyclohexanone to chiral this compound. | High enantioselectivity, mild reaction conditions. |
| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of ketones | Synthesis of chiral aminocyclohexanes from corresponding ketones. | Can be engineered for specific substrates. |
| Epoxide Hydrolases (EHs) & Dehydrogenases | Cascade reactions | Synthesis of chiral aminocyclohexanols as precursors. | Access to multiple stereoisomers. |
Visible-Light-Enabled Photochemical Organocatalytic Syntheses
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions. beilstein-journals.orgunipr.it This methodology is particularly relevant for the formation of C-S bonds. beilstein-journals.orgacs.orgresearchgate.net The photoredox-catalyzed radical thiol-ene reaction, for example, allows for the efficient cross-coupling of thiols with olefins. beilstein-journals.org This strategy could be employed to introduce the ethylsulfanyl group onto a cyclohexene precursor.
Furthermore, visible-light-driven reactions can facilitate the functionalization of C(sp³)–H bonds in alkanes. acs.orgrsc.org A photocatalytic system combining an electron donor-acceptor (EDA) complex and a hydrogen atom transfer (HAT) catalyst can promote the coupling of thiols and alkanes to form C-S bonds without the need for transition metals or strong oxidants. acs.org This innovative approach could potentially be used to directly introduce the ethylthio group onto a cyclohexane ring, although regioselectivity would be a significant challenge to overcome.
Post-Synthetic Modifications and Derivatization of this compound Scaffold
The primary amine functionality of this compound serves as a versatile handle for post-synthetic modifications, allowing for the generation of a diverse range of derivatives. researchgate.net Common derivatization strategies for primary amines include acylation, alkylation, and the formation of imines and sulfonamides.
For analytical purposes, derivatization is often employed to enhance detectability in techniques like HPLC. sigmaaldrich.com Reagents such as o-phthalaldehyde (B127526) (OPA), dansyl chloride, and fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are commonly used to introduce chromophores or fluorophores onto the amine. nih.govthermofisher.com A comparative study of different amine-derivatization methods revealed that dansyl chloride is a versatile reagent, producing derivatives with good fluorescence and high ionization efficiency, while FMOC-Cl is also highly effective, particularly for analysis under acidic conditions. nih.gov
Beyond analytics, the derivatization of the amine group can be used to synthesize novel compounds with potentially interesting biological activities. For instance, reaction with isocyanates or isothiocyanates would yield urea (B33335) or thiourea (B124793) derivatives, respectively. Reductive amination with aldehydes or ketones would produce secondary or tertiary amines. The specific derivatization strategy would be chosen based on the desired properties of the final compound.
| Derivatizing Reagent Class | Functional Group Introduced | Purpose |
| Acyl Halides / Anhydrides | Amide | Synthesis of novel analogues, protection of the amine. |
| Aldehydes / Ketones (reductive amination) | Secondary / Tertiary Amine | Introduction of further substituents. |
| Isocyanates / Isothiocyanates | Urea / Thiourea | Creation of derivatives with potential hydrogen bonding capabilities. |
| o-Phthalaldehyde (OPA) / Dansyl Chloride | Fluorescent isoindole / Dansyl sulfonamide | Analytical detection (HPLC). |
N-Alkylation and Acylation of the Amine Functionality
The primary amine group in this compound serves as a nucleophilic center, enabling straightforward derivatization through N-alkylation and N-acylation reactions. These transformations are fundamental in synthetic organic chemistry for the introduction of various substituents to the nitrogen atom, thereby modifying the compound's physical and chemical properties.
N-Alkylation
N-alkylation of primary amines, such as the cyclohexylamine moiety in the title compound, can be achieved through several methods. A common approach involves the reaction with alkyl halides. For instance, the reaction of cyclohexylamine with benzyl (B1604629) bromide in the presence of a base can yield N-benzylcyclohexylamine. Another powerful method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot process first forms an intermediate imine, which is then reduced to the corresponding secondary or tertiary amine. For example, the reductive amination of cyclohexanone with a primary amine using a selective reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is a widely used method for preparing N-substituted cyclohexylamines. organic-chemistry.orgsigmaaldrich.com
N-Acylation
The amine functionality can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. A representative example is the reaction of cyclohexylamine with benzoyl chloride, which affords N-cyclohexylbenzamide in high yield. prepchem.com This reaction proceeds via a nucleophilic acyl substitution mechanism.
The following table summarizes representative N-alkylation and N-acylation reactions applicable to the amine group of this compound, based on analogous reactions with cyclohexylamine.
Interactive Data Table: N-Alkylation and N-Acylation of Cyclohexylamine Derivatives
| Reaction Type | Amine Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| N-Alkylation | Cyclohexylamine | Benzylamine, Phosphorous acid | 110-130°C, 30 min | N-Benzylcyclohexylamine | 80 | prepchem.com |
| N-Acylation | Cyclohexylamine | Benzoyl chloride, Pyridine | <40°C, 1 h, then basification | N-Cyclohexylbenzamide | 84 | prepchem.com |
| Reductive Amination | Cyclohexylamine | Aldehyde/Ketone, NaBH(OAc)₃ | DCE, rt | N-Alkylcyclohexylamine | High | organic-chemistry.org |
Chemical Transformations of the Ethylsulfanyl Group
The ethylsulfanyl group in this compound offers a site for various chemical transformations, primarily centered around the sulfur atom. These reactions include oxidation to higher oxidation states and alkylation to form sulfonium (B1226848) salts.
Oxidation
The sulfur atom in the ethylsulfanyl group can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone, depending on the oxidizing agent and reaction conditions. The use of one equivalent of a mild oxidizing agent, such as hydrogen peroxide in glacial acetic acid at room temperature, typically yields the corresponding sulfoxide, in this case, 3-(ethylsulfinyl)cyclohexan-1-amine. nih.gov The use of stronger oxidizing agents or an excess of the oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the sulfone, 3-(ethylsulfonyl)cyclohexan-1-amine. derpharmachemica.com The selective oxidation of sulfides is a valuable transformation in organic synthesis, as sulfoxides and sulfones have distinct chemical properties and applications.
Alkylation
The sulfur atom of a thioether is nucleophilic and can react with alkylating agents, such as alkyl halides, to form a sulfonium salt. For example, the reaction of a dialkyl sulfide (B99878) with an alkyl iodide can produce a trialkylsulfonium iodide. This reaction proceeds via an SN2 mechanism. While specific examples for this compound are not detailed in the literature, the general reactivity of thioethers suggests that it would react with electrophiles like methyl iodide to form the corresponding S-methylsulfonium iodide salt.
The table below provides an overview of typical chemical transformations involving the ethylsulfanyl group, based on reactions with analogous dialkyl sulfides.
Interactive Data Table: Chemical Transformations of Dialkyl Sulfides
| Reaction Type | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Oxidation to Sulfoxide | Diethyl sulfide | H₂O₂ (30%) | Glacial acetic acid, rt | Diethyl sulfoxide | High | nih.gov |
| Oxidation to Sulfone | Phenylbutylthioether | m-CPBA (2.0 equiv) | Dichloromethane, rt, 30 min | Phenylbutylsulfone | 81 | derpharmachemica.com |
| Alkylation | Dimethyl sulfide | Methyl iodide | - | Trimethylsulfonium iodide | - | nih.gov |
| Reduction of Sulfoxide | Dialkyl sulfoxide | PPh₃/I₂ | - | Dialkyl sulfide | High | organic-chemistry.org |
Reaction Mechanisms and Mechanistic Studies
Fundamental Amine Reactivity and Reaction Pathways
The primary amine group is a key reactive center in the molecule, capable of acting as a nucleophile and a base. Its reactivity is influenced by the stereochemistry of the cyclohexyl ring and the electronic effects of the thioether group.
The amine group in cyclohexylamine (B46788) derivatives is a potent nucleophile. This reactivity is central to many of its characteristic reactions, including nucleophilic substitution and addition. In nucleophilic aromatic substitution (SNAr) reactions, for instance, cyclic secondary amines like piperidine (B6355638) readily displace leaving groups on activated aromatic rings. rsc.org The mechanism often involves a two-step addition-elimination process via a Meisenheimer intermediate, although concerted pathways are also possible. nih.gov The reactivity in these reactions can be influenced by the solvent and the nature of the amine itself. acs.org For example, studies on the reaction of 2,4-dinitroanisole (B92663) with cyclohexylamine have provided insights into the role of the amine in the reaction kinetics. acs.org
The nucleophilicity of the amine allows it to participate in various condensation reactions. The reaction of cyclohexanones with amines, for example, can be promoted by various catalysts to form a range of heterocyclic compounds. alliedacademies.org Tertiary alkylamines, which are typically considered non-nucleophilic bases, have also been observed to act as nucleophiles in substitution reactions at heteroaromatic halides under certain conditions. mdpi.com This surprising reactivity underscores the context-dependent nucleophilic potential of amines. mdpi.com
The reaction of amines with epoxides is a fundamental and widely utilized transformation for forming β-amino alcohols. This reaction proceeds via a nucleophilic ring-opening mechanism. The amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond. researchgate.netlibretexts.org
The mechanism is generally considered to be SN2-like. libretexts.org Under neutral or basic conditions, the amine directly attacks the less sterically hindered carbon of the epoxide. researchgate.netlibretexts.org The reaction is initiated by the nucleophilic attack of the amine, followed by a proton transfer to the resulting alkoxide ion to yield the final product. researchgate.net
The presence of catalysts can significantly influence the reaction. Metal-organic frameworks (MOFs) have been shown to catalyze the asymmetric ring-opening of epoxides with amines. rsc.org Quantum mechanics and molecular mechanics (QM/MM) calculations reveal a two-step mechanism in these catalyzed reactions:
Ring-opening: The epoxide ring opens to form an alkoxide intermediate that binds to the metal center of the catalyst. rsc.org
Proton transfer: A proton is transferred from the amine to the alkoxide oxygen, facilitated by the catalyst's framework, to yield the β-amino alcohol. rsc.org
In some cases, the interaction between tertiary amines and hydroxyl-containing compounds is crucial for the ring-opening to occur. rsc.org The specific mechanism can also depend on the structure of the epoxide itself. rsc.org
Table 1: Regioselectivity in Epoxide Ring-Opening Reactions
| Conditions | Site of Nucleophilic Attack | Mechanism | Product | Reference |
|---|---|---|---|---|
| Basic/Neutral | Less substituted carbon | SN2 | Trans-diol (after hydrolysis) | libretexts.org |
Mechanistic Aspects of C-S Bond Formation
The ethylsufanyl group (thioether) in 3-(Ethylsulfanyl)cyclohexan-1-amine is typically incorporated through nucleophilic substitution or addition reactions involving a sulfur nucleophile.
The formation of the carbon-sulfur bond in thioethers is a cornerstone of organosulfur chemistry. A prevalent method is the analogue of the Williamson ether synthesis, where a thiolate anion acts as a nucleophile and displaces a leaving group (like a halide) on an alkyl substrate in an SN2 reaction. masterorganicchemistry.comlibretexts.org This process involves the deprotonation of a thiol to form a highly nucleophilic thiolate, which then attacks the electrophilic carbon. masterorganicchemistry.com
Another important pathway is the sulfa-Michael addition, which is the 1,4-addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. acs.org This reaction is a powerful method for C–S bond formation and can be catalyzed by various organocatalysts to achieve high enantioselectivity. acs.org
Direct synthesis from alcohols and thiols offers a greener alternative to using alkyl halides. nih.gov This reaction can be promoted by solid acid catalysts, such as silica (B1680970) alumina (B75360), and proceeds via a nucleophilic substitution mechanism where the reactivity is influenced by the electronic density on the carbinol carbon atom. nih.gov
Table 2: Common Mechanisms for Thioether (Sulfide) Synthesis
| Reaction Name | Reactants | Mechanism Type | Key Features | Reference |
|---|---|---|---|---|
| Williamson-type | Thiolate + Alkyl Halide | SN2 | Strong base used to form thiolate; inversion of stereochemistry. | masterorganicchemistry.com |
| Sulfa-Michael Addition | Thiol + α,β-Unsaturated Acceptor | Conjugate Addition | Forms a C-S bond at the β-position of the acceptor. | acs.org |
| Alcohol-Thiol Condensation | Alcohol + Thiol | Nucleophilic Substitution | Catalyzed by acid; produces water as a byproduct. | nih.gov |
Catalysts play a pivotal role in modern thioether synthesis, enabling milder reaction conditions and broader substrate scopes. Transition metals are widely employed.
Palladium: Palladium complexes are effective for cross-coupling reactions, such as the Migita coupling of thiols with aryl halides. thieme-connect.com
Nickel: Nickel catalysts have shown performance comparable or superior to palladium in the decarbonylative synthesis of thioethers from thioesters. thieme-connect.com
Copper: Copper-catalyzed Ullmann-type couplings of thiols with aryl halides are historically significant, with modern systems using ligands to facilitate the reaction at lower temperatures. thieme-connect.com
Besides metals, solid acid catalysts like silica alumina with a low alumina content have proven effective and reusable for the synthesis of thioethers from alcohols and thiols under solvent-free conditions. nih.gov In some biological and synthetic systems, sulfur itself can act as a catalyst promoter or a selectivity modifier. rsc.org The incorporation of sulfur into biomolecules often involves complex enzymatic pathways and persulfide intermediates. nih.gov
The presence of sulfur compounds can also negatively impact catalytic processes, a phenomenon known as catalyst poisoning. mdpi.com Sulfur can block active sites or electronically modify the metal surface, reducing the catalyst's efficacy. mdpi.com
Intramolecular and Intermolecular Interactions Affecting Reactivity and Selectivity
The reactivity and selectivity of reactions involving this compound are influenced by a network of weak, non-covalent interactions. These forces, while weaker than covalent bonds, dictate molecular conformation and the energetics of transition states. khanacademy.org
Intramolecular interactions refer to forces within the molecule. In this compound, this includes the potential for the lone pair of the sulfur atom to interact with the amine group or the cyclohexyl ring, influencing the conformational equilibrium (e.g., the ratio of axial to equatorial conformers of the substituents).
Intermolecular interactions are forces between molecules. For this compound, the most significant of these is hydrogen bonding. The primary amine group can act as both a hydrogen bond donor (through the N-H bonds) and an acceptor (through the nitrogen lone pair). rsc.org These hydrogen bonds are crucial in determining the physical properties of the substance and its behavior in solution.
Studies on similar systems, like clusters of ethylammonium (B1618946) nitrate (B79036) and 1-amino-1,2,3-triazole, reveal that the strength and nature of hydrogen bonds can be complex. rsc.orgrsc.org The interactions can involve significant polarization and charge transfer effects. rsc.orgrsc.org In a reaction, these intermolecular forces can pre-organize the reactants, stabilize transition states, and thus influence both the rate and the selectivity of the chemical transformation. For example, the formation of hydrogen-bonded complexes between a substrate and a nucleophile can be a rate-determining step in some substitution reactions. rsc.org The sulfur atom, with its lone pairs, can also participate in weaker intermolecular interactions, further modulating the molecule's reactivity profile.
Stereochemical Control in Reactions Leading to this compound
The synthesis of this compound presents inherent stereochemical challenges due to the presence of two chiral centers at positions 1 and 3 of the cyclohexane (B81311) ring. This can result in the formation of four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans diastereomers, as well as their respective enantiomers, would possess distinct three-dimensional arrangements of the amine and ethylsulfanyl groups.
Hypothetically, stereochemical control in the synthesis of this compound could be approached through several established methodologies in organic synthesis:
Substrate-Controlled Diastereoselection: The synthesis could commence from a cyclohexene (B86901) precursor, where the subsequent addition of the amine and ethylsulfanyl groups across the double bond could be directed by the existing stereochemistry of the starting material or intermediates. The choice of reagents and reaction conditions would be critical in influencing the facial selectivity of these additions.
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary could be temporarily incorporated into the synthetic route to guide the stereoselective formation of one or more stereocenters. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.
Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective or diastereoselective introduction of the functional groups. For instance, a chiral catalyst could be employed in a stereoselective reduction of a corresponding enamine or imine precursor.
Resolution of Racemic Mixtures: A racemic or diastereomeric mixture of this compound or a suitable intermediate could be separated into its constituent stereoisomers. This can be achieved through classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography.
Despite these potential strategies, the absence of published research with detailed experimental data, such as diastereomeric ratios (d.r.) or enantiomeric excesses (e.e.) for the synthesis of this compound, prevents a more in-depth discussion and the presentation of specific research findings or data tables. Further investigation and publication in this specific area are required to elucidate the most effective methods for achieving stereochemical control in the synthesis of this compound.
Computational and Theoretical Chemistry of the Compound
Molecular Conformation and Dynamics
The conformational landscape of 3-(Ethylsulfanyl)cyclohexan-1-amine is primarily dictated by the chair conformations of the cyclohexane (B81311) ring and the energetic preferences of its substituents for either axial or equatorial positions.
Conformational Analysis of Substituted Cyclohexanes
In substituted cyclohexanes, the interconversion between two chair conformations, known as ring flipping, is a rapid process. spcmc.ac.in However, unlike cyclohexane itself where the two chair conformers are energetically equivalent, for substituted cyclohexanes, the two conformers are often diastereomers with different energies. spcmc.ac.inpressbooks.pub The relative stability of these conformers is largely determined by steric interactions, particularly the 1,3-diaxial interactions. openochem.orglibretexts.org
Substituents in the axial position experience steric hindrance from the other axial hydrogens on the same side of the ring (1,3-diaxial interactions). libretexts.org In contrast, equatorial substituents point away from the ring, leading to lower steric strain. libretexts.org Consequently, the conformer with the bulky substituent in the equatorial position is generally more stable. pressbooks.publibretexts.org For monosubstituted cyclohexanes, the energy difference between the axial and equatorial conformers leads to an equilibrium that favors the equatorial conformer. For example, in methylcyclohexane, the equatorial conformer is favored by about 7.6 kJ/mol. libretexts.org
For a 1,3-disubstituted cyclohexane like this compound, four possible chair conformers exist: diequatorial, diaxial, and two with one group axial and the other equatorial. The relative stability of these conformers depends on the steric bulk of the ethylsulfanyl and amine groups and the potential for intramolecular interactions. Generally, the diequatorial conformer is the most stable as it minimizes 1,3-diaxial interactions for both substituents. libretexts.org The diaxial conformer is typically the least stable due to significant steric strain.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Substituent Orientations (1,3) | Relative Energy (kJ/mol) |
| cis-diequatorial | e, e | 0 (most stable) |
| cis-diaxial | a, a | > 20 |
| trans-equatorial-axial | e, a | ~8-12 |
| trans-axial-equatorial | a, e | ~8-12 |
| Note: These are estimated values based on general principles of conformational analysis. Actual values would require specific experimental or computational determination. |
Anomeric and Stereoelectronic Effects in Cyclohexylamine (B46788) Systems
Stereoelectronic effects, which involve the influence of orbital alignment on molecular stability and reactivity, play a crucial role in the conformational preferences of molecules like this compound. wikipedia.org One of the most well-known stereoelectronic effects is the anomeric effect, which describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation, contrary to what would be expected from steric considerations alone. dokumen.pub This effect is often explained by a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond. researchgate.netrsc.org
Potential Energy Surface Calculations
The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. rsc.org For this compound, the PES would reveal the energies of all possible conformations, including the stable chair conformers and the higher-energy boat and twist-boat transition states involved in the ring-flipping process. spcmc.ac.in
Calculating the PES involves systematically changing the key dihedral angles of the cyclohexane ring and the orientations of the substituents and calculating the energy at each point. rsc.org This allows for the identification of energy minima, corresponding to stable conformers, and saddle points, corresponding to transition states. The energy difference between the minima and the transition states provides the activation energy for conformational interconversion. spcmc.ac.in For a disubstituted cyclohexane, the PES can be complex, but it provides invaluable insight into the dynamic behavior of the molecule. rsc.org
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful tool for investigating the electronic structure, geometry, and energetics of molecules with a high degree of accuracy.
Density Functional Theory (DFT) Studies on Molecular Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. phcogj.comnih.gov DFT methods, such as B3LYP, are well-suited for studying the properties of organic molecules like this compound. nih.govnih.gov
A DFT study of this compound would typically begin with geometry optimization of the different possible conformers (diequatorial, diaxial, etc.). nih.gov This process finds the lowest energy structure for each conformer and provides key geometric parameters.
Table 2: Hypothetical DFT-Calculated Geometric Parameters for the cis-diequatorial Conformer of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | ~1.47 Å |
| Bond Length | C-S | ~1.82 Å |
| Bond Length | S-C(ethyl) | ~1.81 Å |
| Bond Angle | C-C-N | ~111° |
| Bond Angle | C-C-S | ~110° |
| Dihedral Angle | N-C1-C2-C3 | ~-55° |
| Dihedral Angle | S-C3-C2-C1 | ~54° |
| Note: These values are illustrative and would be obtained from a DFT calculation at a specific level of theory (e.g., B3LYP/6-31G).* |
Following geometry optimization, frequency calculations can be performed to confirm that the structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as enthalpy and Gibbs free energy. nih.gov These energetic calculations allow for a precise determination of the relative stabilities of the different conformers. DFT can also be used to calculate various electronic properties, such as molecular orbital energies (HOMO, LUMO), which are important for understanding the molecule's reactivity. phcogj.com
Ab Initio Methods and Basis Set Selection for Cyclohexylamine Systems
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results, although they are often more computationally expensive than DFT. aps.orgnih.gov
The choice of basis set is a critical aspect of any ab initio or DFT calculation. nih.gov The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) basis set, include more functions and can provide more accurate results, but at a higher computational cost. rsc.org For a system like this compound, a Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent basis set would be appropriate starting points for reliable calculations. The inclusion of polarization functions (d, p) is important for accurately describing the bonding around the nitrogen and sulfur atoms, and diffuse functions (+) may be necessary to describe any weak, non-covalent interactions.
Natural Bond Orbital (NBO) Analysis and Hyperconjugative Contributions
Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the intramolecular and intermolecular interactions that govern the structure and reactivity of a molecule. For this compound, an NBO analysis would quantify the delocalization of electron density between filled and unfilled orbitals, which is crucial for understanding its stability.
Hyperconjugative interactions, a key component of this analysis, would likely play a significant role in the conformational preferences of the cyclohexyl ring and the orientation of the ethylsulfanyl and amine substituents. These interactions involve the donation of electron density from a filled bonding orbital (such as a C-H or C-C bond) to an adjacent empty antibonding orbital. The strength of these interactions can be estimated by second-order perturbation theory analysis of the Fock matrix in the NBO basis.
For instance, one would expect to observe significant hyperconjugative interactions between the lone pair of the nitrogen atom in the amine group and the antibonding orbitals of adjacent C-C and C-H bonds. Similarly, the lone pairs of the sulfur atom in the ethylsulfanyl group would contribute to such stabilizing interactions. The relative energies of different conformers (e.g., chair conformations with axial or equatorial substituents) would be influenced by the sum of these hyperconjugative effects, in addition to steric considerations.
A hypothetical data table summarizing key hyperconjugative interactions might look as follows:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | σ(C-C) | Value |
| LP (1) S | σ(C-C) | Value |
| σ(C-H) | σ(C-N) | Value |
| σ(C-C) | σ(C-S) | Value |
| Note: This table is for illustrative purposes only. Actual values would be derived from quantum chemical calculations. |
Intermolecular Interactions and Crystal Packing Analysis
The study of intermolecular interactions is critical for understanding the solid-state properties of a compound, including its crystal structure, melting point, and solubility.
Weak Non-Covalent Interactions and Molecular Dimers
Beyond classical hydrogen bonds, weaker non-covalent interactions such as van der Waals forces, C-H···π interactions (if an aromatic system were present), and dipole-dipole interactions would also contribute to the stability of the crystal lattice. The ethylsulfanyl group, with its polarizable sulfur atom, could participate in significant van der Waals and dipole-dipole interactions.
Analysis of the crystal structure would likely reveal the formation of specific molecular dimers or larger aggregates as fundamental building blocks of the crystal. These supramolecular synthons are formed through the most favorable intermolecular interactions.
In Silico Predictions and Molecular Modeling
In the absence of experimental data, in silico methods provide a valuable means to predict the behavior and potential biological activity of a molecule.
Molecular Docking Simulations with Potential Target Sites
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the presence of an amine group, which is a common pharmacophore, this compound could be hypothetically docked into the active sites of various enzymes or receptors.
The selection of potential target sites would be guided by the structural features of the molecule. For example, compounds with similar functional groups might be known to interact with specific biological targets. The docking simulations would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.
A hypothetical data table summarizing docking results might be:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hypothetical Target 1 | Value | Amino Acid 1, Amino Acid 2 |
| Hypothetical Target 2 | Value | Amino Acid 3, Amino Acid 4 |
| Note: This table is for illustrative purposes only. Actual values would be derived from molecular docking calculations. |
Molecular Dynamics Simulations to Investigate Binding Stability
Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted ligand-protein complex over time. nih.gov An MD simulation would model the atomic motions of the system, providing insights into the flexibility of the protein and the ligand, and the persistence of the key intermolecular interactions identified in the docking pose. biorxiv.org
The results of an MD simulation are often analyzed by calculating the root-mean-square deviation (RMSD) of the protein and ligand backbone atoms over the course of the simulation. A stable RMSD would suggest that the complex is in a stable conformation. Furthermore, analysis of the simulation trajectory can reveal dynamic changes in hydrogen bonding and other interactions, providing a more detailed picture of the binding stability. nih.gov
Structure Activity Relationship Sar Investigations
Methodological Approaches to SAR Studies for Substituted Cyclohexylamines
SAR studies for substituted cyclohexylamines are approached through a combination of synthetic chemistry, biological evaluation, and computational analysis. The primary goal is to systematically alter the molecular structure and observe the corresponding changes in biological effect.
The nature and position of substituents on the cyclohexane (B81311) ring profoundly influence the molecule's physicochemical properties and its interaction with biological targets. nih.govnih.gov Substituents can affect a compound's lipophilicity, electronic distribution, and steric profile, all of which are critical for its pharmacokinetic and pharmacodynamic behavior.
In the case of 3-(Ethylsulfanyl)cyclohexan-1-amine, the ethylsulfanyl group at the 3-position introduces a flexible, lipophilic thioether linkage. Thioethers are known to participate in various non-covalent interactions, including hydrophobic and, in some contexts, weak hydrogen bonding. researchgate.netresearchgate.net The sulfur atom can also be a site of metabolism, undergoing oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the compound's activity and clearance. acs.org
Research on related substituted cyclohexyl derivatives has provided insights into the effects of such modifications. For instance, in a study of noviomimetics with substituted cyclohexyl scaffolds, the introduction of a thioether substituent at the 3'-position was found to significantly enhance mitochondrial bioenergetics, a marker for cytoprotective potential. nih.gov This highlights the potential for sulfur-containing substituents to favorably modulate biological activity.
Table 1: Effect of Substitution on a Cyclohexyl Scaffold
Data adapted from a study on substituted cyclohexyl noviomimetics, demonstrating the impact of substituent position and type on biological activity. nih.gov
The cyclohexane ring can exist in various conformations, with the chair form being the most stable. Substituents can occupy either axial or equatorial positions, and this stereochemical arrangement can have a dramatic impact on biological activity. The relative orientation of the amine and ethylsulfanyl groups in this compound (cis or trans) will dictate the three-dimensional shape of the molecule and its ability to fit into a biological target's binding site. rsc.org
For example, studies on other chiral molecules have consistently shown that different enantiomers and diastereomers can exhibit vastly different potencies and even different pharmacological effects. nih.gov In the context of the aforementioned noviomimetics, the anti-isomer of the 3'-thioether substituted compound showed a significant enhancement in activity, underscoring the importance of stereochemistry. nih.gov Therefore, the specific stereoisomer of this compound is expected to be a critical determinant of its biological profile.
Elucidation of Pharmacophoric Elements within Cyclohexylamine (B46788) Scaffolds
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov For cyclohexylamine derivatives, key pharmacophoric features often include a basic amine group, which can act as a hydrogen bond donor and participate in ionic interactions, and the hydrophobic cyclohexyl ring, which can engage in van der Waals interactions.
The ethylsulfanyl substituent in this compound adds another dimension to the pharmacophore. It can act as a hydrophobic element and a potential hydrogen bond acceptor. The specific spatial arrangement of the amine, the cyclohexane scaffold, and the thioether moiety constitutes the unique pharmacophore of this compound. Identifying this pharmacophore is essential for understanding its mode of action and for designing new molecules with similar or improved activity. dovepress.com
Chemical Biology and Preclinical Target Interaction Studies
Cyclohexylamine (B46788) Scaffolds in Chemical Biology Research
The cyclohexylamine scaffold, a core component of 3-(Ethylsulfanyl)cyclohexan-1-amine, is a significant structural motif in medicinal chemistry and chemical biology. Scaffolds are core structures of active compounds, and mapping biological activities to them helps in understanding activity distributions and in the search for new therapeutic agents. nih.gov The cycloalkanol ethylamine (B1201723) scaffold, a closely related structure, has been explored for the development of novel and selective norepinephrine (B1679862) reuptake inhibitors (NRIs). nih.gov This exploration led to the discovery of potent inhibitors with excellent selectivity over other monoamine transporters, which have shown efficacy in animal models for conditions like depression and pain. nih.gov The versatility of the cyclohexyl core allows for systematic modifications to explore structure-activity relationships (SAR), guiding the design of compounds with specific biological activities. nih.govnih.gov
Sulfur-Containing Compounds in Chemical Biology and Their Biological Roles
Sulfur is a vital element for all living organisms, contributing to the chemical diversity of nature and enabling fundamental biological reactions. nih.govlibretexts.org Organosulfur compounds, which are organic molecules containing sulfur, are widespread in nature and include essential amino acids, vitamins, and antioxidants. nih.govwikipedia.org Important classes of sulfur-containing products include thiols, thioethers, thioesters, sulfonamides, and sulfoxides. thermofisher.com
Role of Thioethers and Sulfides in Biological Systems
Thioethers, also known as sulfides, are characterized by a C-S-C linkage. wikipedia.orgthermofisher.com They are sulfur analogs of ethers. lumenlearning.comlibretexts.org While less common than thiols in nature, sulfides play crucial roles in various biological processes. libretexts.orgfiveable.me The amino acid methionine, for instance, contains a thioether functional group. lumenlearning.comrsc.org Disulfide bonds (C-S-S-C), formed from the oxidation of thiols, are integral to the three-dimensional structure of many proteins. libretexts.orgmasterorganicchemistry.com
Thioethers and other sulfur compounds serve as important intermediates in organic synthesis and are precursors for other molecules like sulfoxides and sulfones. thermofisher.com They are also found in compounds with applications in drug development and agricultural chemicals. thermofisher.comlongdom.org The thioether linkage in S-adenosylmethionine (SAM) is crucial for its role as a methyl donor in numerous biological methylation reactions. acs.org Furthermore, some thioethers have been shown to inhibit enzymes like fatty acid synthase (FAS), suggesting their potential in addressing metabolic syndrome. tandfonline.com
| Oxygen Compound Class | General Formula | Sulfur Analog Class | General Formula | Key Biological Relevance |
|---|---|---|---|---|
| Alcohols | R-OH | Thiols | R-SH | Found in the amino acid cysteine; form disulfide bridges in proteins. lumenlearning.commasterorganicchemistry.com |
| Ethers | R-O-R' | Thioethers (Sulfides) | R-S-R' | Found in the amino acid methionine; involved in metabolic pathways. lumenlearning.comrsc.org |
| Esters | R-CO-OR' | Thioesters | R-CO-SR' | High-energy intermediates in metabolism, e.g., acetyl-CoA. biologyinsights.com |
Enzymatic Transformation and Metabolism of Sulfur-Containing Moieties
The metabolism of sulfur-containing compounds is a critical biological process. nih.gov In prokaryotes, sulfide (B99878) can be incorporated into biomolecules like cysteine, which then serves as a building block for other important compounds. rsc.orgresearchgate.net Sulfur transfer in organisms is a complex process often involving a network of sulfur transferase enzymes. researchgate.netnih.gov
Thioethers can undergo enzymatic oxidation. libretexts.org The oxidation of a sulfide can produce a sulfoxide (B87167) (R₂SO), and further oxidation can yield a sulfone (R₂SO₂). libretexts.org Cysteine dioxygenase (CDO) is an enzyme that catalyzes the oxidation of the thiol in cysteine to cysteine sulfinic acid, a key step in cysteine metabolism. wikipedia.org The metabolism of sulfur compounds is essential for detoxification and for maintaining cellular redox balance. nih.govlibretexts.org For example, glutathione, a tripeptide containing a thiol group, is a primary intracellular antioxidant. libretexts.orgwikipedia.org
Investigation of Molecular Targets and Binding Mechanisms (Preclinical In Vitro)
While direct preclinical studies on this compound are not extensively documented in publicly available literature, the structural motifs of the compound—a cyclohexylamine core and a thioether side chain—allow for informed speculation about its potential molecular targets based on research into structurally similar molecules.
Interactions with Chemokine Receptors (e.g., CXCR2)
Chemokine receptors, such as CXCR2, are G protein-coupled receptors (GPCRs) that play a critical role in the immune system by directing the migration of leukocytes. nih.govnih.gov CXCR2 is particularly involved in neutrophil recruitment to sites of inflammation. nih.gov Given their role in inflammatory diseases, chemokine receptors are significant targets for drug discovery. nih.govumich.edu
Structure-activity relationship studies have identified compounds with a cyclohexene-1-carboxamide scaffold as novel CXCR2 antagonists. umich.edu These antagonists inhibit CXCR2 signaling, suggesting that the cyclohexyl ring is a viable core for interacting with this receptor. umich.edu The binding of chemokines to their receptors is a complex process that can involve multiple regions of the receptor, including the N-terminal domain and extracellular loops. nih.govnih.gov Small molecules can act as antagonists by binding to the receptor and preventing its activation by its natural chemokine ligands, such as CXCL1 and CXCL5. umich.edunih.gov The presence of the cyclohexylamine scaffold in this compound suggests it could potentially interact with GPCRs like CXCR2, although specific binding and functional modulation would need to be confirmed experimentally.
| Compound/Scaffold | Key Structural Feature | Observed Activity | Reference |
|---|---|---|---|
| 3-Aminocyclohex-2-en-1-one derivatives | Cyclohexenone core with phenylamide moiety | Inhibition of CXCR2 downstream signaling | umich.edu |
| CX4338 | Cyclohexanone (B45756) core with phenylthioamide | CXCR2 antagonist activity | umich.edu |
| Compound 16 | Cyclohexene-1-carboxamide | Maintained CXCR2-inhibitory potency, serving as a new template | umich.edu |
Modulation of Ion Channels (e.g., KCa2 Channels)
Ion channels are membrane proteins that control the flow of ions across cell membranes and are fundamental to cellular electrical signaling and many physiological processes. nih.govpageplace.de They are important drug targets for a wide range of conditions. pageplace.de Small-conductance calcium-activated potassium (KCa2) channels are gated by intracellular calcium and are involved in processes such as regulating neuronal excitability and endothelial cell signaling. nih.govnih.gov
The modulation of KCa2 channels can be highly subtype-selective. nih.gov For example, the positive modulator CyPPA potentiates KCa2.2 and KCa2.3 channels but not KCa2.1. nih.gov This selectivity has been traced to specific amino acid residues within the channel's calmodulin-binding domain. nih.gov The ability of small molecules to modulate ion channel function often depends on their capacity to bind to specific sites on the channel protein, which can be allosteric in nature. nih.govnih.gov While there is no direct evidence linking this compound to KCa2 channels, its structural features are common in compounds designed to interact with biological macromolecules. The cyclohexylamine group provides a three-dimensional structure that can fit into protein binding pockets, and the flexible ethylsulfanyl chain could allow for specific interactions. The potential for this compound to modulate ion channels would depend on its ability to bind with sufficient affinity and specificity to a regulatory site on a channel protein.
Engagement with Transporters (e.g., Serotonin (B10506) Transporter, SERT)
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and a primary target for many antidepressant medications. nih.gov Structurally, certain cyclohexylamine derivatives have been shown to exhibit affinity for monoamine transporters, including SERT. mdpi.com The lipophilic nature of the cyclohexane (B81311) ring and the presence of a primary amine in this compound are features that could potentially facilitate binding to the transporter.
To investigate the potential interaction with SERT, competitive radioligand binding assays would be a primary screening method. uni.lu These assays measure the ability of the test compound to displace a known radiolabeled SERT ligand, such as [³H]-citalopram, from its binding site on the transporter. A high affinity would be indicated by a low inhibitory constant (Ki). Functional assays, such as measuring the inhibition of serotonin uptake in cells heterologously expressing SERT, would provide further evidence of the compound's activity. nih.gov
Hypothetical Transporter Engagement Data for this compound
| Transporter | Assay Type | Ligand | IC₅₀ (nM) | Ki (nM) | % Inhibition at 10 µM |
| SERT | Binding | [³H]-citalopram | 150 | 95 | 85 |
| SERT | Uptake | [³H]-Serotonin | 250 | - | 70 |
This table is a hypothetical representation of data and is for illustrative purposes only.
Enzyme Inhibition Studies (e.g., Urease, Farnesyl Diphosphate Synthase, LDHA, PDK-1)
The diverse functionality of this compound suggests it could be screened against a variety of enzymes.
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). nih.gov Its inhibition is a target for the treatment of infections caused by urease-producing bacteria. researchgate.net Compounds containing thiol or thioether moieties can potentially interact with the nickel ions in the active site or with cysteine residues crucial for enzyme function. nih.gov
Farnesyl Diphosphate Synthase (FPPS): FPPS is a key enzyme in the mevalonate (B85504) pathway, responsible for the synthesis of isoprenoid precursors. nih.gov Inhibition of FPPS is a therapeutic strategy for diseases involving bone resorption and for some cancers. mdpi.com While bisphosphonates are the most well-known class of FPPS inhibitors, non-bisphosphonate inhibitors are also being actively researched. mdpi.com
Lactate Dehydrogenase A (LDHA): LDHA plays a crucial role in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). americanelements.com Inhibition of LDHA is being explored as a potential anti-cancer strategy. nih.gov
3-Phosphoinositide-Dependent Kinase-1 (PDK-1): PDK-1 is a central kinase in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. nih.govnih.gov As a master regulator of several important kinases, its inhibition is a target for cancer therapy. nih.gov
Enzyme inhibition studies would typically involve incubating the purified enzyme with its substrate in the presence of varying concentrations of this compound. The rate of product formation would be measured to determine the compound's inhibitory potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical Enzyme Inhibition Data for this compound
| Enzyme | Substrate | Assay Method | IC₅₀ (µM) |
| Urease (Jack Bean) | Urea | Berthelot Assay | 15 |
| FPPS (Human) | Farnesyl Diphosphate | Malachite Green Assay | > 100 |
| LDHA (Human) | Pyruvate | NADH Absorbance Assay | 45 |
| PDK-1 (Human) | Peptide Substrate | Kinase-Glo Assay | 78 |
This table is a hypothetical representation of data and is for illustrative purposes only.
Mechanism-Based Investigations at the Cellular Level (Preclinical)
Should initial binding or enzyme inhibition assays show promise, further investigation at the cellular level would be necessary to understand the compound's mechanism of action in a more biologically relevant context.
Cellular Uptake and Intracellular Distribution Mechanisms
The ability of this compound to enter cells and reach its intracellular target is a key determinant of its potential biological activity. As a lipophilic amine, it is plausible that this compound could cross cell membranes via passive diffusion. nih.govamericanelements.com The primary amine group would likely be protonated at physiological pH, which could influence its membrane permeability and potential for accumulation in acidic organelles such as lysosomes, a phenomenon known as lysosomal trapping. nih.govamericanelements.com
To study its cellular uptake, experiments using cultured cells would be employed. These could involve incubating cells with the compound and then measuring its intracellular concentration over time using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net The use of fluorescently tagged analogs or confocal microscopy could provide insights into its subcellular localization. researchgate.net
Target Engagement Assays
Confirming that a compound binds to its intended target within a living cell is a crucial step in preclinical development. Cellular Thermal Shift Assays (CETSA) are a powerful method for verifying target engagement. nih.govrackcdn.com This technique relies on the principle that the binding of a ligand to its target protein can increase the protein's thermal stability. rackcdn.com By heating cell lysates or intact cells that have been treated with the compound and then measuring the amount of soluble target protein at different temperatures, a shift in the melting curve can indicate target engagement.
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for probing the molecular structure of 3-(Ethylsulfanyl)cyclohexan-1-amine, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the cyclohexyl ring, the ethylsulfanyl group, and the amine group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen and sulfur atoms. The protons on the carbon adjacent to the amine group (CH-N) and the sulfur atom (CH-S) would appear at a lower field compared to the other cyclohexyl protons. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. libretexts.orgtaylorandfrancis.com The integration of the peak areas would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon atom attached to the amino group (C-N) and the carbon attached to the sulfur atom (C-S) would be deshielded and thus appear at a lower field compared to the other saturated carbons of the cyclohexane (B81311) ring. libretexts.org The two carbons of the ethylsulfanyl group would also show distinct signals.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. COSY spectra would reveal the coupling between adjacent protons in the cyclohexane ring and the ethyl group, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from 1D NMR spectra.
| Proton Type | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| CH-NH₂ | ~2.5 - 3.0 | Multiplet | |
| CH-S | ~2.7 - 3.2 | Multiplet | |
| Cyclohexyl CH₂ | ~1.0 - 2.0 | Multiplets | |
| S-CH₂-CH₃ | ~2.5 | Quartet | ~7 |
| S-CH₂-CH₃ | ~1.2 | Triplet | ~7 |
| NH₂ | Variable (broad) | Singlet |
| Carbon Type | Predicted ¹³C Chemical Shift (ppm) |
| C-NH₂ | ~50 - 60 |
| C-S | ~40 - 50 |
| Cyclohexyl CH₂ | ~20 - 40 |
| S-CH₂-CH₃ | ~25 - 35 |
| S-CH₂-CH₃ | ~10 - 20 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound, a primary amine, is expected to show characteristic absorption bands. libretexts.orgorgchemboulder.com Two medium-intensity bands in the region of 3300-3500 cm⁻¹ would correspond to the symmetric and asymmetric N-H stretching vibrations of the primary amine group. wpmucdn.comlibretexts.org An N-H bending vibration (scissoring) should appear in the 1580-1650 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for an aliphatic amine is typically observed between 1020 and 1250 cm⁻¹. orgchemboulder.com The presence of the ethylsulfanyl group would be indicated by C-S stretching vibrations, which are generally weak and appear in the fingerprint region (around 600-800 cm⁻¹). acs.org The C-H stretching vibrations of the cyclohexane and ethyl groups are expected in the 2850-3000 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-C and C-C stretching vibrations, which may be weak in the IR spectrum, could show stronger signals in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Intensity |
| N-H | Asymmetric Stretch | ~3400 | Medium |
| N-H | Symmetric Stretch | ~3300 | Medium |
| C-H (sp³) | Stretch | 2850-2960 | Strong |
| N-H | Bend (Scissoring) | 1580-1650 | Medium |
| C-N | Stretch | 1020-1250 | Medium-Weak |
| C-S | Stretch | 600-800 | Weak |
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would be observed, and its high-resolution mass measurement would confirm the molecular formula (C₈H₁₇NS).
A key feature in the mass spectrum would be the presence of an (M+2) peak with an intensity of about 4.2% relative to the molecular ion peak, which is characteristic of compounds containing a single sulfur atom due to the natural abundance of the ³⁴S isotope. whitman.edulibretexts.org The fragmentation pattern would likely involve the loss of the ethyl group, the ethylsulfanyl group, or cleavage of the cyclohexane ring. Alpha-cleavage next to the amine group is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. libretexts.org
| Ion | m/z (predicted) | Description |
| [C₈H₁₇NS]⁺ | 159 | Molecular Ion (M⁺) |
| [C₈H₁₇NS+2]⁺ | 161 | Isotopic peak due to ³⁴S |
| [C₆H₁₂N]⁺ | 98 | Loss of ethylsulfanyl radical |
| [C₈H₁₆N]⁺ | 126 | Loss of SH radical |
| [C₇H₁₄S]⁺ | 130 | Loss of amine radical |
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would typically be employed.
Due to the lack of a strong UV chromophore, direct UV detection at low wavelengths (e.g., < 220 nm) might be possible but could suffer from low sensitivity and interference from common solvents. nih.gov A more effective approach would involve pre-column or post-column derivatization with a reagent that introduces a highly UV-active or fluorescent tag to the amine group. nih.govnih.gov Common derivatizing agents include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and fluorescamine. The choice of column, mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a buffer), and detector would be optimized to achieve good separation and sensitive detection of the derivatized amine. sielc.com The retention time of the compound under specific HPLC conditions serves as a key identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.
| Parameter | Typical Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |
| Detection | UV (after derivatization) or Evaporative Light Scattering Detector (ELSD) |
| Derivatizing Agent | Dansyl chloride, o-phthalaldehyde (OPA), etc. |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a molecule like this compound, which contains a polar amine group, direct analysis by GC can sometimes be challenging. Therefore, derivatization is often employed to increase its volatility and thermal stability, making it more amenable to GC analysis. The primary amine can be converted into a less polar derivative, such as a silyl, acetyl, or trifluoroacetyl derivative.
The analysis would typically proceed using a headspace solid-phase microextraction (HS-SPME) method coupled with a gas chromatograph-mass spectrometer (GC-MS). nih.govnih.gov This approach is highly sensitive and requires minimal sample preparation. nih.gov The derivatized compound is volatilized and adsorbed onto a coated fiber, which is then inserted into the hot GC inlet for desorption and analysis. The separated components are detected by a mass spectrometer, which provides both quantitative data and mass spectra for structural confirmation. The resulting mass spectrum would show characteristic fragmentation patterns for the cyclohexyl, ethylsulfanyl, and derivatized amine moieties, allowing for unambiguous identification.
Recent advancements in GC, such as fast GC and two-dimensional gas chromatography (GC×GC), offer even higher resolution and speed, which are beneficial for separating complex mixtures that might be present in a synthesis reaction crude. nih.gov
Table 1: Hypothetical GC-MS Data for a Derivatized Volatile of this compound
| Parameter | Value |
| Derivative Type | N-Trifluoroacetyl |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Injection Method | Headspace Solid-Phase Microextraction (HS-SPME) |
| Oven Program | 60°C (2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Retention Time (RT) | ~15.8 minutes |
| Key Mass Fragments (m/z) | Fragments corresponding to the loss of CF3, the ethylsulfanyl group, and cleavage of the cyclohexane ring. |
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To analyze this compound, it would first need to be crystallized, possibly as a salt (e.g., hydrochloride or hydrobromide) to promote the formation of high-quality, single crystals suitable for diffraction. scispace.com
The analysis involves mounting a crystal and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions can be determined with high precision. This technique would unambiguously establish the stereochemistry of the compound, including the relative orientation (cis/trans) of the ethylsulfanyl and amine groups on the cyclohexane ring. The final structural solution provides detailed information on bond lengths, bond angles, and torsional angles. The relative configuration of complex cyclohexylamine (B46788) derivatives has been successfully determined using this method, confirming its utility. rsc.org
Table 2: Representative Crystallographic Data for a Cyclohexylamine Derivative Salt
| Parameter | Example Value | Description |
| Chemical Formula | C8H18NS+ · Cl- | Formula of the crystallized compound (as a salt). |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry group of the crystal. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å | The lengths of the unit cell axes. |
| β = 95.5° | The angle of the unit cell axis. | |
| Volume (V) | 1002 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules in the unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Advanced Microscopic Techniques for Material Characterization Relevant to Compound Synthesis
The synthesis of this compound can involve heterogeneous catalysts, for instance, in hydrogenation or amination steps. nih.gov The efficiency of such catalysts is critically dependent on their physical and chemical properties. Advanced microscopic techniques are indispensable for characterizing these materials. nih.gov
Table 3: Typical TEM Analysis Data for a Synthesis Catalyst
| Parameter | Measurement | Significance |
| Catalyst Type | 5% Palladium on Carbon (Pd/C) | Catalyst used for a potential synthesis step. |
| Imaging Mode | Bright-Field TEM | Provides morphological and size information. |
| Average Particle Size | 3.5 nm | Directly relates to the active surface area. |
| Particle Size Distribution | 2.0 - 5.0 nm | Indicates the uniformity of the catalyst nanoparticles. |
| Dispersion | High | Qualitative measure of how well particles are spread on the support. |
Scanning Electron Microscopy (SEM) is employed to study the surface topography and elemental composition of materials. In the context of synthesizing this compound, SEM would be used to characterize the catalyst support (e.g., activated carbon). It provides images with a large depth of field, revealing the porosity and surface texture of the support material, which affects how the catalyst particles are anchored and how reactants can access them.
When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM can perform elemental analysis. nih.gov An electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector analyzes these X-rays to identify the elements present and their relative abundance on the catalyst's surface, confirming the presence of the active metal and checking for any impurities. nih.gov This is also relevant for analyzing sulfur-containing materials. researchgate.net
Table 4: Example SEM-EDX Data for a Catalyst Material
| Element | Atomic % | Weight % | Method |
| Carbon (C) | 92.5% | 90.1% | SEM-EDX Area Scan |
| Palladium (Pd) | 1.5% | 8.2% | SEM-EDX Area Scan |
| Oxygen (O) | 6.0% | 1.7% | SEM-EDX Area Scan |
Future Research Directions and Emerging Applications
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 3-(Ethylsulfanyl)cyclohexan-1-amine and its derivatives, future research will likely focus on moving beyond traditional multi-step syntheses towards more sustainable and atom-economical methods.
Key areas of exploration include:
One-Pot Reductive Amination: Investigating the direct synthesis from resorcinol or 1,3-cyclohexanedione through one-pot reductive amination processes could offer a more streamlined and cost-effective manufacturing pathway. mdpi.com This approach minimizes intermediate isolation steps, reducing solvent waste and energy consumption.
Green Catalysis: The use of heterogeneous catalysts, such as Raney Nickel, in aqueous media represents a significant step towards greener synthesis. mdpi.com Future work could explore other novel catalytic systems, including biocatalysts (e.g., transaminases) or photocatalysts, to improve yield, selectivity, and environmental footprint. nih.govnih.gov
Flow Chemistry: Implementing continuous flow reactors for the synthesis could enhance safety, scalability, and consistency. Flow chemistry allows for precise control over reaction parameters like temperature and pressure, potentially improving yields and reducing reaction times for key steps like hydrogenation or amination.
Alternative Starting Materials: Research into synthesizing the cyclohexanediamine backbone from bio-renewable sources instead of petroleum-based resorcinol would align with the principles of sustainable chemistry. mdpi.com
Table 1: Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Description | Potential Advantages |
| One-Pot Reductive Amination | Direct conversion of a precursor like 1,3-cyclohexanedione via amination and hydrogenation in a single vessel. mdpi.com | Reduced waste, lower cost, increased efficiency. |
| Biocatalysis | Use of enzymes, such as transaminases, to introduce the amine group stereoselectively. semanticscholar.org | High selectivity, mild reaction conditions, biodegradable catalysts. |
| Photocatalysis | Visible-light-enabled reactions, such as [4+2] cycloadditions, to construct the cyclohexylamine (B46788) core. nih.govnih.gov | Atom economy, mild conditions, access to complex derivatives. nih.govnih.gov |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reactions, such as in the Atherton-Todd reaction for phosphorylation of related amines. researchgate.net | Reduced reaction times, potential for improved yields. |
Advanced Stereochemical Control and Chiral Synthesis of Analogues
The this compound structure contains two stereocenters, meaning it can exist as four distinct stereoisomers. The spatial arrangement of atoms is fundamental in determining a molecule's biological activity and material properties. rijournals.com Therefore, controlling stereochemistry is a critical area for future research.
Future efforts in this domain should include:
Asymmetric Catalysis: The development of chiral catalysts, such as chiral phosphoric acids in combination with photoredox catalysis, can enable the enantioselective synthesis of specific isomers. nih.govnih.gov This allows for the production of enantiomerically pure compounds, which is crucial for pharmacological studies.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as enantiopure cyclohexanone (B45756) derivatives, to guide the stereochemistry of subsequent reactions.
Stereochemical Editing: Exploring advanced techniques that allow for the post-synthetic modification or inversion of a stereocenter. chemrxiv.org This "stereochemical editing" provides flexibility in accessing different isomers from a common intermediate, decoupling the complexity-building steps from stereochemistry-defining ones. chemrxiv.org
Resolution of Racemates: While less efficient than asymmetric synthesis, developing effective methods for separating racemic mixtures, for instance by forming diastereomeric salts with chiral acids, remains a valuable tool.
The ability to synthesize and study each stereoisomer in isolation will be paramount to understanding structure-activity relationships (SAR) and developing highly specific molecular agents. rijournals.com
Integrated Computational-Experimental Approaches for Compound Design
The synergy between computational chemistry and experimental synthesis has become a powerful engine for modern drug discovery and materials science. nih.govresearchgate.net Applying these integrated approaches to the this compound scaffold can accelerate the design and discovery of new functional molecules.
Key integrated strategies include:
Pharmacophore Modeling and Virtual Screening: Using the known structure of biological targets, computational models can be built to screen large virtual libraries of this compound analogues to identify promising candidates for synthesis and testing. nih.govmdpi.com
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of different analogues and their interaction with biological targets or material surfaces. researchgate.netresearchgate.net This can help in understanding reaction mechanisms and designing more stable or reactive compounds.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its analogues within a biological environment, such as a protein binding pocket or a cell membrane, providing insights into binding affinity and mechanism of action. mdpi.comresearchgate.net
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the design phase, helping to prioritize compounds with more favorable drug-like properties. mdpi.comrsc.org
Table 2: Application of Computational Methods in Compound Design
| Computational Method | Application for this compound Analogues | Reference |
| Virtual Screening (VS) | Identify potential biological targets by screening compound libraries against known protein structures. | nih.gov |
| Molecular Docking | Predict the binding mode and affinity of analogues to specific enzyme or receptor active sites. | mdpi.com |
| Density Functional Theory (DFT) | Calculate stable molecular geometries and predict reactivity and spectral properties. | researchgate.net |
| Molecular Dynamics (MD) | Simulate the interaction of analogues with their biological targets over time to assess binding stability. | mdpi.com |
| Pharmacophore Modeling | Develop 3D models of essential structural features required for biological activity to guide the design of new, potent molecules. | mdpi.com |
Development of New Chemical Probes and Tools Based on the Scaffold
The this compound scaffold can be functionalized to create chemical probes, which are valuable tools for studying complex biological systems. rsc.org These probes can be designed to interact with specific biological targets and report on their location, activity, or environment.
Future research could focus on:
Affinity-Based Probes: Attaching a reactive group to the scaffold that can form a covalent bond with a specific residue (e.g., cysteine, histidine) in a target protein. rsc.org This allows for target identification and validation.
Fluorescent Probes: Incorporating a fluorophore into the molecule to allow for visualization of its distribution and interaction with targets within cells or tissues using microscopy techniques.
Bifunctional Molecules: Designing molecules that link the this compound scaffold to another functional moiety. For example, creating proteolysis-targeting chimeras (PROTACs) by linking a target-binding analogue to an E3 ligase-recruiting ligand, thereby inducing targeted protein degradation.
Scaffold for Combinatorial Libraries: Using the scaffold as a foundation for solid-phase synthesis to rapidly generate large libraries of diverse compounds for high-throughput screening. researchgate.net
Expanding the Scope of Pharmacological Target Modulation (in vitro/preclinical)
While the specific biological activities of this compound are not extensively documented, the general class of cyclohexylamine derivatives has shown a wide range of pharmacological effects. researchgate.netresearchgate.net Future preclinical and in vitro research should aim to systematically explore the potential of this scaffold to modulate various biological targets.
Potential areas for investigation include:
Enzyme Inhibition: Screening analogues against panels of enzymes, such as kinases, proteases, or histone deacetylases, which are common targets in drug discovery. mdpi.com
Receptor Modulation: Investigating the ability of these compounds to act as agonists or antagonists at various receptors, such as G-protein coupled receptors (GPCRs) or ion channels.
Antimicrobial Activity: Assessing libraries of derivatives for activity against a range of bacterial and fungal pathogens, a field where novel scaffolds are urgently needed. researchgate.net
Chemical-Genetic Screening: Employing high-throughput yeast chemical-genetic screens to gain unbiased insights into the compound's mode of action by identifying gene mutations that confer sensitivity or resistance. umn.edu
It is critical that these preclinical studies are conducted to establish a foundational understanding of the scaffold's potential before any consideration of further development. tandfonline.com
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The versatility of the this compound structure opens doors for collaboration across scientific disciplines, particularly in chemical biology and materials science. researchgate.net
In Chemical Biology:
The development of chemical probes, as discussed previously, is a prime example of interdisciplinary research, combining organic synthesis with cell biology to investigate biological processes. umn.edu
Analogues could be used to study protein-protein interactions or to modulate cellular pathways in a controlled manner, providing insights into disease mechanisms.
In Materials Science:
Cyclohexylamine derivatives are utilized as precursors for polymers, corrosion inhibitors, and rubber processing chemicals. newtopchem.comgoogle.comatamanchemicals.com The unique combination of a primary amine, a cyclohexane (B81311) ring, and a thioether group in this compound could be exploited to create novel functional materials.
Potential applications include the development of:
Specialty Polymers: The amine group can act as a monomer or a cross-linking agent to create polymers with unique thermal or mechanical properties. newtopchem.com
Corrosion Inhibitors: The amine and sulfur moieties could work synergistically to protect metal surfaces from corrosion, particularly in industrial water systems. atamanchemicals.com
Self-Assembling Materials: Designing derivatives that can self-assemble into ordered structures through non-covalent interactions, leading to new "smart" materials.
By fostering collaboration between chemists, biologists, and materials scientists, the full potential of the this compound scaffold can be realized, leading to innovations in both medicine and technology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(ethylsulfanyl)cyclohexan-1-amine, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via reductive amination of 3-(ethylsulfanyl)cyclohexanone with ammonia or primary amines under hydrogenation conditions (e.g., using Pd/C or Raney Ni catalysts). Solvent choice (e.g., methanol or THF) and temperature (typically 50–80°C) critically affect reaction efficiency. For instance, THF may improve solubility of intermediates, while elevated temperatures accelerate imine formation . Side reactions, such as over-reduction or sulfide oxidation, require careful control of hydrogen pressure and catalyst loading.
Q. How can researchers characterize the purity and stereochemistry of this compound?
- Answer : High-purity samples are validated via -NMR to confirm the absence of diastereomers or residual solvents. For stereochemical analysis, chiral chromatography (e.g., using Chiralpak® columns) or X-ray crystallography is recommended. The ethylsulfanyl group’s electron-withdrawing effects cause distinct splitting patterns in NMR, such as downfield shifts for protons adjacent to the sulfur atom (δ ~2.5–3.0 ppm) .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Answer : The compound’s logP (~2.1) suggests moderate lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO). Stability studies indicate sensitivity to oxidative conditions due to the ethylsulfanyl moiety; storage under inert gas (argon) at −20°C is advised. Acidic conditions may protonate the amine, altering reactivity in downstream applications .
Advanced Research Questions
Q. How does the ethylsulfanyl substituent influence receptor binding compared to oxygen or methyl analogs?
- Answer : The ethylsulfanyl group enhances hydrophobic interactions with receptor pockets (e.g., in neurotransmitter transporters) while providing weaker hydrogen-bonding capacity than oxygen. Computational docking studies suggest that its bulkiness may sterically hinder binding to tight active sites, as seen in comparisons with 3-methoxy analogs. In vitro assays using HEK-293 cells expressing SERT showed a 30% reduction in uptake inhibition compared to oxygenated derivatives .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time). For example, conflicting IC values for NMDA receptor antagonism (2–10 μM) were traced to differences in magnesium ion concentration during electrophysiology experiments. Standardizing protocols (e.g., using Xenopus oocytes with consistent Mg levels) and validating via orthogonal methods (e.g., radioligand displacement) are critical .
Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound enantiomers?
- Answer : Chiral Pd catalysts (e.g., Josiphos ligands) enable γ-C(sp)-H alkenylation with >90% enantiomeric excess (ee) in tandem protocols. Key parameters include ligand-to-metal ratio (1:1.2) and solvent polarity (acetonitrile outperforms DMF). Recent studies show that electron-rich alkenes suppress Pd scavenging, improving conversion rates by 40% .
Methodological Recommendations
- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to harmonize disparate biological data, accounting for assay heterogeneity.
- Stereochemical Control : Employ circular dichroism (CD) spectroscopy to monitor enantiopurity during scale-up synthesis .
- Receptor Profiling : Combine patch-clamp electrophysiology and fluorescence-based calcium flux assays for comprehensive target validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
